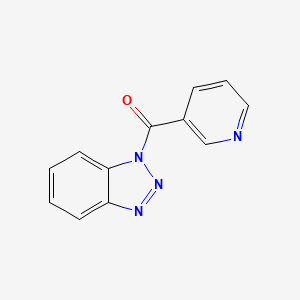![molecular formula C13H9F3OP+ B14145282 Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium CAS No. 1643-92-1](/img/structure/B14145282.png)
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group and a 3-(trifluoromethyl)phenyl group, with an oxo group attached to the phosphorus atom
Métodos De Preparación
The synthesis of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium typically involves the reaction of phenylphosphine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are carefully controlled to optimize the yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium can be compared with other similar compounds, such as:
Oxo-bis[3-(trifluoromethyl)phenyl]phosphanium: This compound has two 3-(trifluoromethyl)phenyl groups attached to the phosphorus atom, making it more sterically hindered and potentially more reactive in certain reactions.
Phenylphosphine oxide: Lacking the trifluoromethyl group, this compound has different electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of electronic and steric properties, which make it a versatile compound for various applications .
Propiedades
Número CAS |
1643-92-1 |
|---|---|
Fórmula molecular |
C13H9F3OP+ |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium |
InChI |
InChI=1S/C13H9F3OP/c14-13(15,16)10-5-4-8-12(9-10)18(17)11-6-2-1-3-7-11/h1-9H/q+1 |
Clave InChI |
VPYDYOZDQZNLKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



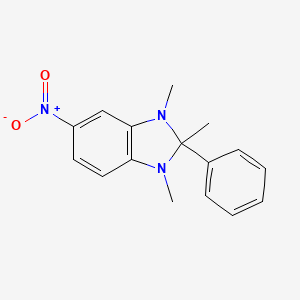
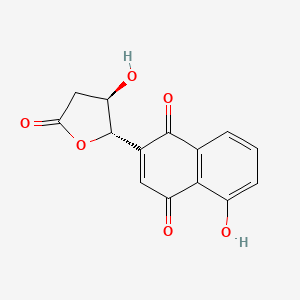
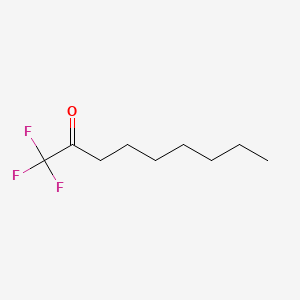
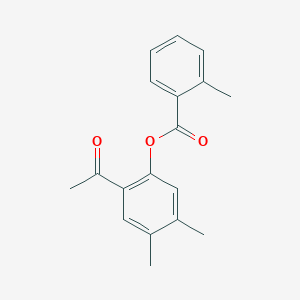

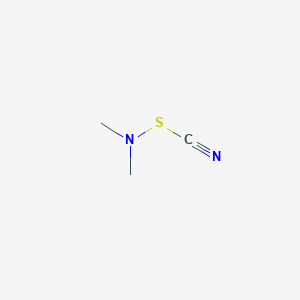

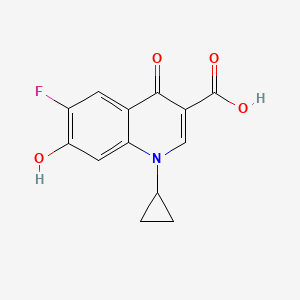
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
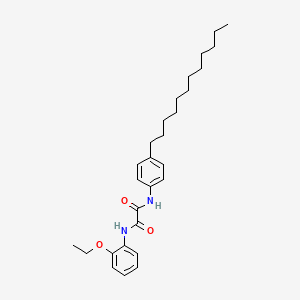
methanone](/img/structure/B14145264.png)

